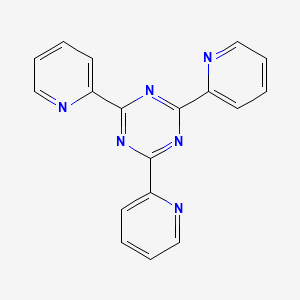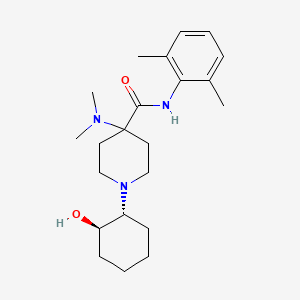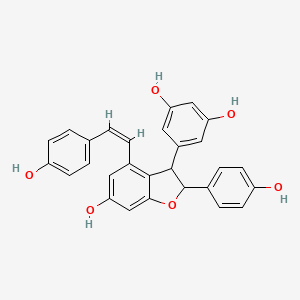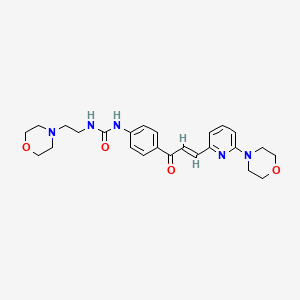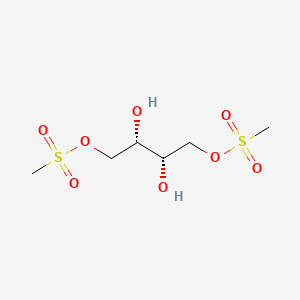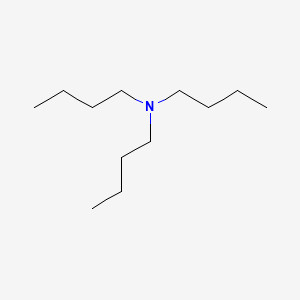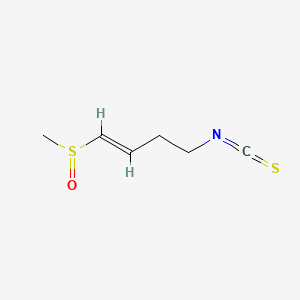
Sulforaphene
Overview
Description
Sulforaphene is a natural plant compound belonging to the isothiocyanate group of organosulfur compounds. It is derived from cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . Known for its antioxidant, antimicrobial, and anti-inflammatory properties, this compound has attracted scientific interest due to its potential health benefits.
Mechanism of Action
Biochemical Pathways
Sulforaphane provides cancer protection through the alteration of various epigenetic and non-epigenetic pathways . It is a potent anticancer phytochemical that is safe to consume with minimal side effects . It can activate Nrf2 and HSF1 signaling pathways, induce the expression of phase II detoxification enzymes HO-1, NADPH, GST and HSP, thus regulating the concentration of oxidative stress ROS in vivo .
Pharmacokinetics
Sulforaphene is rapidly absorbed after oral administration, reaching peak concentration within one hour . Its half-life ranges from 1.77-1.9 hours in humans . It can cross the placental barrier, as evidenced by its detection in embryos . This compound undergoes complex metabolic pathways upon entering mammalian cells, and its pharmacokinetics have been extensively studied in both rodents and humans .
Action Environment
The structure of this compound is unstable and easily degradable, and its production is easily affected by temperature, pH, and enzyme activity . Therefore, environmental factors significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Sulforaphene interacts with various enzymes, proteins, and other biomolecules. It is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase . The nature of these interactions is primarily biochemical, involving the breaking and forming of chemical bonds during the enzymatic process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are complex and involve multiple steps, each of which contributes to the overall effect of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those involving enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes:: Sulforaphene is produced enzymatically when the precursor glucoraphanin (a glucosinolate) undergoes transformation by the enzyme myrosinase. This process occurs upon damage to the plant, such as during food preparation (e.g., chopping or chewing) .
Industrial Production:: While this compound can be obtained from natural sources, industrial-scale production typically involves extraction from broccoli or other cruciferous vegetables. Specific methods may include solvent extraction, chromatography, or enzymatic processes.
Chemical Reactions Analysis
Types of Reactions:: Sulforaphene can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions.
Reduction: this compound may also be involved in reduction processes.
Substitution: Substitution reactions are possible.
Myrosinase: The enzyme responsible for this compound formation.
Glucoraphanin: The precursor compound.
Plant Damage: Chopping, chewing, or other mechanical damage to cruciferous vegetables.
Major Products:: The primary product of this compound formation is, unsurprisingly, this compound itself.
Scientific Research Applications
Sulforaphene’s versatility extends across various fields:
Cancer Prevention: Research suggests its potential in cancer prevention.
Heart Health: It may protect the heart by activating the Keap1/Nrf2/ARE pathway.
Brain Health: this compound’s antioxidant properties could benefit brain health.
Comparison with Similar Compounds
While sulforaphene shares similarities with other isothiocyanates, its unique features set it apart. Similar compounds include sulforaphane (a closely related isothiocyanate) and other phytonutrients found in cruciferous vegetables[2,3,4].
Properties
IUPAC Name |
(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJFQMGPDVOQE-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-95-0, 2404-46-8 | |
| Record name | Sulforaphen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(E)-Sulforaphene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


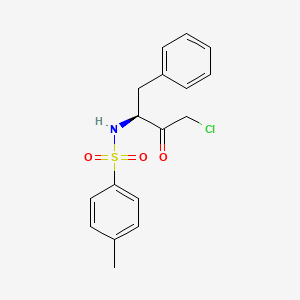
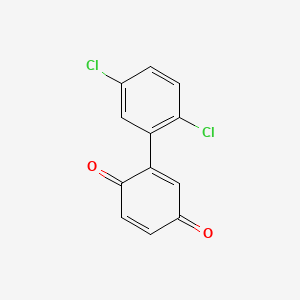

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)
